Friedelin-3,4-Lactone

Description

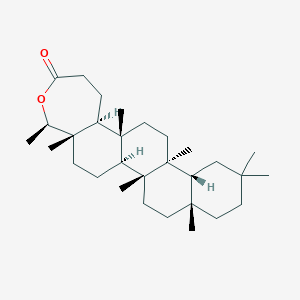

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5R,10R,11S,14R,15S,20R,21S)-2,5,8,8,11,14,20,21-octamethyl-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosan-18-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20-27(5)12-11-22-28(6,21(27)9-10-24(31)32-20)16-18-30(8)23-19-25(2,3)13-14-26(23,4)15-17-29(22,30)7/h20-23H,9-19H2,1-8H3/t20-,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYLYVBSUPHXSX-PFTFKKIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CCC3C(C2CCC(=O)O1)(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@]2(CC[C@H]3[C@]([C@@H]2CCC(=O)O1)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Friedelin-3,4-Lactone: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Friedelin-3,4-lactone, a naturally occurring triterpenoid, with a focus on its natural sources and the methodologies for its isolation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Natural Sources of this compound

This compound has been identified and isolated from several plant species. The primary documented sources belong to the families Euphorbiaceae and Calophyllaceae.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Garcia parviflora | Euphorbiaceae | Leaves | [1][2][3] |

| Calophyllum polyanthum | Calophyllaceae | Leaves |

While Garcia parviflora and Calophyllum polyanthum are confirmed sources, ongoing research into the phytochemical composition of other related species may reveal additional natural reservoirs of this compound.

Isolation Protocols

The isolation of this compound from its natural sources involves a series of extraction and chromatographic techniques. The following protocols are based on methodologies described in the scientific literature.

Isolation from Garcia parviflora Leaves

A detailed study on the triterpenes from the leaves of Garcia parviflora successfully isolated this compound.[1][2][3] The general workflow for this isolation is outlined below.

Experimental Workflow for Isolation from Garcia parviflora

Caption: Isolation workflow for this compound from Garcia parviflora.

Detailed Methodology:

-

Extraction: The dried and powdered leaves of Garcia parviflora are subjected to maceration with n-hexane at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of nonpolar constituents.

-

Concentration: The resulting n-hexane extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is then subjected to column chromatography on silica gel.

-

Elution and Fractionation: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with pure n-hexane and gradually increasing the polarity with EtOAc. Fractions of the eluate are collected systematically.

-

Thin-Layer Chromatography (TLC) Analysis: The collected fractions are analyzed by TLC to identify those containing this compound.

-

Purification: Fractions containing the target compound are combined and may be subjected to further purification steps, such as recrystallization, to obtain pure this compound.

Isolation from Calophyllum polyanthum Leaves

An isolation protocol for this compound has also been reported from the leaves of Calophyllum polyanthum. The methodology shares similarities with the protocol for Garcia parviflora.

Experimental Workflow for Isolation from Calophyllum polyanthum

Caption: Isolation workflow for this compound from Calophyllum polyanthum.

Detailed Methodology:

-

Extraction: The dried leaves of Calophyllum polyanthum are extracted with methanol.

-

Solvent Partitioning: The methanol extract is then partitioned with petroleum ether.

-

Fractionation: The petroleum ether fraction is concentrated and subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Isolation and Characterization: Fractions containing this compound are identified and the pure compound is obtained. The structure is then confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Quantitative Data

Currently, there is limited publicly available quantitative data on the yield of this compound from its natural sources. The focus of existing literature has been primarily on the isolation and structural elucidation of the compound. Further studies are required to quantify the abundance of this compound in different plant tissues and under various environmental conditions to aid in the selection of high-yielding sources for potential large-scale production.

Biological Activity and Potential Signaling Pathways

Preliminary studies have indicated that this compound possesses biological activity, including weak antitumor properties.[4] It has been shown to be cytotoxic to U251 (human glioblastoma) cells with an IC50 of 17.1 μM.[4]

While the precise signaling pathways modulated by this compound are still under investigation, research on the broader class of friedelane triterpenoids suggests potential interactions with key cellular signaling cascades. For instance, other friedelane triterpenoids have been shown to modulate inflammatory pathways, such as those involving NF-κB and the NLRP3 inflammasome.[1]

The effect of this compound on mesenchymal stem cells (MSCs) is an area of growing interest. While direct signaling pathways have not been elucidated, the parent compound, friedelin, has been shown to influence the chondrogenic differentiation of porcine adipose-derived mesenchymal stem cells. This suggests that this compound may also interact with signaling pathways involved in stem cell proliferation and differentiation.

Hypothesized Signaling Pathway Interaction

The following diagram illustrates a hypothesized logical relationship for the investigation of this compound's effect on MSCs, based on the known activities of related compounds.

Caption: Hypothesized interaction of this compound with MSCs.

Further research is necessary to validate these hypothesized pathways and to fully understand the molecular mechanisms underlying the biological activities of this compound. This will be crucial for its development as a potential therapeutic agent.

References

In-Depth Technical Guide: Isolation of Friedelin-3,4-Lactone from Garcia parviflora

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of Friedelin-3,4-lactone, a triterpenoid sourced from the leaves of Garcia parviflora. This document details the experimental protocols, quantitative data, and workflow for researchers interested in this natural compound.

Introduction

Garcia parviflora Lundell, a plant belonging to the Euphorbiaceae family, is a source of various bioactive secondary metabolites. Among these is this compound, a pentacyclic triterpenoid. This compound, along with other friedelane-type triterpenes, has been isolated and characterized, showing potential for further investigation in drug discovery and development due to its chemical structure and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.72 g/mol |

| CAS Number | 29621-75-8 |

| Class | Triterpenoid |

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of this compound from the leaves of Garcia parviflora, as well as its structural elucidation.

Plant Material and Extraction

A general procedure for the extraction of triterpenoids from plant leaves is as follows:

-

Collection and Preparation: The leaves of Garcia parviflora are collected and air-dried in a shaded area. The dried leaves are then ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. Typically, this begins with a nonpolar solvent like hexane, followed by a solvent of intermediate polarity such as ethyl acetate, and finally a polar solvent like methanol. The extraction is usually performed at room temperature over several days with periodic agitation to ensure thorough extraction of the phytochemicals.

Isolation of this compound

The isolation of this compound from the crude extract is achieved through a series of chromatographic techniques. The following is a representative workflow:

-

Fractionation of the Hexane Extract: The hexane extract, which is rich in nonpolar compounds including triterpenoids, is subjected to column chromatography over silica gel.

-

Gradient Elution: The column is eluted with a gradient of solvents, typically starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collection and Analysis of Fractions: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values).

-

Purification: Fractions containing the compound of interest are combined and subjected to further purification steps, which may include repeated column chromatography or preparative TLC, to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon skeleton and the placement of protons and functional groups. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of the molecule.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS): This technique is used to determine the exact molecular weight and elemental composition of the compound.

Data Presentation

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Data for this compound | |

| ¹H NMR (CDCl₃) | Characteristic signals for the friedelane skeleton are observed. |

| ¹³C NMR (CDCl₃) | Signals corresponding to 30 carbons, including a lactone carbonyl, are present. |

| HREIMS | Provides the exact mass, confirming the molecular formula C₃₀H₅₀O₂. |

Note: The specific chemical shifts for ¹H and ¹³C NMR of this compound from Garcia parviflora are detailed in the primary literature by Reyes et al. (2010).

Cytotoxicity Data

This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The available data is presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| U251 | Glioblastoma | 17.1[1] |

| PC-3 | Prostate Cancer | Data not available |

| K562 | Leukemia | Data not available |

| HCT-15 | Colon Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| SKLU-1 | Lung Cancer | Data not available |

The compound has been described as having weak antitumor activity[1].

Mandatory Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This technical guide outlines the isolation and characterization of this compound from Garcia parviflora. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry and drug discovery. The weak cytotoxic activity of this compound suggests that it may serve as a scaffold for the development of more potent analogues or that it may possess other biological activities yet to be explored. Further investigation into its mechanism of action and potential therapeutic applications is warranted.

References

Friedelin-3,4-Lactone (C30H50O2): A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Friedelin-3,4-Lactone, a pentacyclic triterpenoid with emerging biological interest. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource on its molecular characteristics, and known biological activities, alongside relevant experimental protocols.

Core Molecular Data

This compound is a derivative of the more extensively studied triterpenoid, friedelin. Its fundamental molecular properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C30H50O2 | [1] |

| Molecular Weight | 442.72 g/mol | [1] |

| Class | Triterpenoid Lactone | [1][2] |

| Natural Source | Leaves of Garcia parviflora and Calophyllum polyanthum | [1] |

Biological Activity and Efficacy

Current research indicates that this compound possesses weak antitumor activity and has demonstrated a proliferative effect on rat mesenchymal stem cells (rMSCs)[1][3]. The cytotoxic potential of this compound has been evaluated against the human glioblastoma cell line, U251.

| Biological Activity | Cell Line | Metric | Value | Reference |

| Cytotoxicity | U251 | IC50 | 17.1 μM | [4] |

| Proliferation | Rat Mesenchymal Stem Cells | Effect | Promotes proliferation | [1] |

While specific signaling pathways for this compound have not been elucidated, research on the parent compound, friedelin, suggests potential interactions with key cellular signaling cascades. For instance, friedelin has been shown to modulate the MEK/ERK and PI3K/AKT signaling pathways in human leukemia cells. Further investigation is warranted to determine if this compound engages similar mechanisms.

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not extensively documented in publicly available literature. However, general methodologies for the extraction, purification, and bioactivity assessment of triterpenoids are well-established. The following sections outline standard protocols relevant to the study of this compound.

Isolation and Purification

A general procedure for the isolation of this compound from plant material, such as the leaves of Calophyllum polyanthum, involves the following steps[1]:

-

Extraction: The dried plant material is subjected to methanol extraction.

-

Partitioning: The resulting methanol extract is partitioned successively with petroleum ether and ethyl acetate.

-

Chromatography: The petroleum ether fraction is subjected to gradient elution over a silica gel column using a solvent system such as petroleum ether-ethyl acetate (e.g., 9:1 ratio) to yield the crystalline compound[1].

Structural Characterization

The structural elucidation of the isolated compound can be achieved through a combination of spectroscopic techniques[1]:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR for detailed structural analysis.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

X-ray Single Crystal Diffraction: For definitive three-dimensional structural confirmation[1].

Cytotoxicity Assessment

The cytotoxic activity of this compound can be determined using various cell-based assays. The Sulforhodamine B (SRB) and MTT assays are common methods.

3.3.1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein[5][6][7][8].

Experimental Workflow:

References

- 1. Friedelin 3,4-lactone | CAS:29621-75-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. Friedelin 3,4-lactone | 29621-75-8 | EBA62175 | Biosynth [biosynth.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. scispace.com [scispace.com]

- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Friedelane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of friedelane triterpenoids, a significant class of pentacyclic triterpenes with diverse pharmacological activities. This document summarizes key quantitative data, details common experimental protocols for their isolation and characterization, and visualizes their interaction with key cellular signaling pathways.

Core Physicochemical Properties

Friedelane triterpenoids are a class of natural products characterized by a pentacyclic skeleton derived from the precursor friedelin.[1] Their biological activities, which include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, are intrinsically linked to their physicochemical characteristics.[1][2] These properties govern their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical considerations in drug development.

Solubility and Polarity

Friedelane triterpenoids are generally non-polar compounds.[1] Their solubility is typically high in non-polar organic solvents such as chloroform and dichloromethane, with sparing solubility in less polar solvents like ethanol and hexane.[1][3] They are practically insoluble in water.[1] This lipophilic nature is a key determinant of their biological membrane permeability and subsequent cellular uptake.

Melting Point

The melting points of friedelane triterpenoids are generally high, reflecting their rigid pentacyclic structure and high molecular weight. Variations in melting points within this class are influenced by the nature and position of functional groups on the friedelane skeleton.

Data Presentation: Physicochemical Properties

The following tables summarize key physicochemical data for a selection of representative friedelane triterpenoids, compiled from various scientific sources.

Table 1: General Physicochemical Properties of Selected Friedelane Triterpenoids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Friedelin | C₃₀H₅₀O | 426.7 | 261-263 | Insoluble in water; sparingly soluble in ethanol; soluble in chloroform.[1][4] |

| Friedelan-3α-ol | C₃₀H₅₂O | 428.73 | 301-304 | Data not readily available. |

| 3α-Hydroxyfriedelan-29-yl palmitate and stearate (mixture) | - | - | 126-130 | Data not readily available.[5] |

| Friedelan-3α,11β-diol | C₃₀H₅₂O₂ | 444.7 | 248-250 | Data not readily available.[6] |

| 3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-ol | C₃₀H₅₀O₂ | 442.7 | 121-123 | Data not readily available.[6] |

Table 2: Spectroscopic Data for Friedelin

| Spectroscopic Technique | Key Characteristics |

| IR (Infrared) Spectroscopy (cm⁻¹) | ~2927 (C-H stretching), ~1707-1715 (C=O stretching of a six-membered ring ketone), ~1380 (gem-dimethyl group).[7][8] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Multiple singlets for methyl groups, typically between δ 0.70 and 1.15 ppm. A characteristic doublet for the C-23 methyl group around δ 0.82 ppm.[8] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Carbonyl carbon (C-3) signal around δ 213 ppm. Numerous signals in the aliphatic region for the pentacyclic core. |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 426. Characteristic fragmentation pattern.[4] |

Experimental Protocols

The isolation and characterization of friedelane triterpenoids from natural sources involve a series of systematic experimental procedures.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of friedelane triterpenoids.

Detailed Methodologies

1. Extraction:

-

Plant Material Preparation: The plant material (e.g., leaves, bark) is air-dried at room temperature and then ground into a fine powder to increase the surface area for solvent extraction.[6]

-

Solvent Extraction: The powdered material is typically subjected to exhaustive extraction using organic solvents of varying polarity.[3] Common methods include maceration or Soxhlet extraction with solvents like hexane, chloroform, ethyl acetate, or methanol.[3][4]

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[6]

2. Isolation and Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel.[9] Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).[9]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.[6] Spots on the TLC plates can be visualized under UV light or by spraying with a suitable reagent (e.g., sulfuric acid followed by heating).[4]

-

Purification: Fractions with similar TLC profiles are pooled and further purified by repeated column chromatography, preparative TLC, or recrystallization to obtain the pure friedelane triterpenoids.[4]

3. Structural Elucidation:

-

Spectroscopic Analyses: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O).[5]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments to establish the complete chemical structure and stereochemistry of the molecule.[5][6]

-

Signaling Pathways Modulated by Friedelane Triterpenoids

Friedelane triterpenoids exert their biological effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathways

Several friedelane triterpenoids have been shown to possess anti-inflammatory properties by targeting key signaling cascades.

Certain friedelane triterpenoids can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[5][10] This is achieved by targeting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][7] For instance, some friedelane triterpenoids have been shown to inhibit the phosphorylation of JNK, p38, and ERK, which are key components of the MAPK pathway.[5] They can also suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[5][11]

Antioxidant Signaling Pathway

Friedelane triterpenoids can also exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[12] In the presence of oxidative stress or certain inducers like some friedelane triterpenoids, Nrf2 is released from Keap1 and translocates to the nucleus.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[8] This results in the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), which play a crucial role in combating oxidative stress.[5]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of friedelane triterpenoids, essential for understanding their potential as therapeutic agents. The presented data tables, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the structure-activity relationships and optimization of the physicochemical properties of these compounds will be crucial for their future clinical applications.

References

- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. friedelin, 559-74-0 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedelane-type triterpenoids as selective anti-inflammatory agents by regulation of differential signaling pathways in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelin, a pentacyclic triterpene, and its related compounds have garnered significant attention in the fields of pharmacology and drug development due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Found in a variety of plant species, the biosynthesis of these complex natural products is a fascinating area of study with implications for metabolic engineering and the sustainable production of high-value pharmaceuticals. This technical guide provides a comprehensive overview of the friedelin biosynthesis pathway, quantitative data on production, detailed experimental protocols, and visualizations of the key processes involved.

The Biosynthesis Pathway of Friedelin

The biosynthesis of friedelin originates from the ubiquitous isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells. The pathway can be broadly divided into three key stages:

-

Formation of the Isoprene Building Block: The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase (HMGR), a key regulatory enzyme, then reduces HMG-CoA to mevalonate. A series of enzymatic steps convert mevalonate into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Assembly of the Linear Precursor: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene synthase to form the C30 hydrocarbon, squalene.

-

Cyclization and Rearrangement: Squalene undergoes epoxidation by squalene epoxidase to form (3S)-2,3-oxidosqualene. This linear epoxide is the crucial substrate for the final and most complex step in friedelin biosynthesis. The enzyme friedelin synthase , a type of oxidosqualene cyclase (OSC), catalyzes a remarkable cascade of cyclization and rearrangement reactions. This process involves a series of protonations, ring closures, and hydride and methyl shifts, ultimately leading to the formation of the pentacyclic ketone, friedelin. This intricate cyclization is one of the most complex single enzymatic reactions known in biochemistry.

Friedelin itself can serve as a precursor for other bioactive triterpenoids, such as celastrol, through further enzymatic modifications by cytochrome P450 monooxygenases and other tailoring enzymes.

Figure 1: Overview of the friedelin biosynthesis pathway.

Quantitative Data

The production of friedelin varies significantly depending on the source and the methods employed for its production. Metabolic engineering efforts, particularly in microorganisms like Saccharomyces cerevisiae, have shown promise in enhancing yields.

| Parameter | Value | Organism/System | Reference |

| Friedelin Yield (Metabolic Engineering) | |||

| Initial Strain | ~1 mg/L | Saccharomyces cerevisiae | [1] |

| Engineered Strain (CRISPR/Cas9) | 37.07 mg/L | Saccharomyces cerevisiae | [1] |

| Further Optimized Strain | 63.91 ± 2.45 mg/L | Saccharomyces cerevisiae | [1] |

| Friedelin Content (Plant Sources) | |||

| Putranjiva roxburghii leaf extract | 0.003% w/w | Plant Extract | [2] |

| Putranjiva roxburghii bark extract | 0.04% w/w | Plant Extract | [2] |

| Ayurvedic formulation (Femi-forte tablets) | 0.002% | Herbal Formulation | [2] |

| Ayurvedic formulation (Femiplex tablets) | 0.035% | Herbal Formulation | [2] |

| Enzyme Kinetics (General Oxidosqualene Cyclases) | |||

| Km for 2,3-oxidosqualene | 15 µM | Hog Liver Oxidosqualene-lanosterol cyclase | [3] |

| kcat/Km | ~10^5 M⁻¹s⁻¹ | Median for enzymes | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of friedelin biosynthesis.

Heterologous Expression and Purification of Friedelin Synthase in E. coli

This protocol describes the expression of a His-tagged friedelin synthase for subsequent purification and characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series)

-

LB broth and agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the expression vector containing the friedelin synthase gene into competent E. coli cells. Plate on selective LB agar and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to improve protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography: Equilibrate a Ni-NTA column with Lysis Buffer. Load the clarified supernatant onto the column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged friedelin synthase with Elution Buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

Figure 2: Workflow for heterologous expression and purification.

Site-Directed Mutagenesis of Friedelin Synthase

This protocol outlines a PCR-based method for introducing specific mutations into the friedelin synthase gene to study structure-function relationships.[5][6]

Materials:

-

Plasmid DNA containing the wild-type friedelin synthase gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Primer Design: Design a pair of complementary primers, 15-25 nucleotides in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The PCR cycle typically involves an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

-

DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact. Incubate at 37°C for 1 hour.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Screening: Plate the transformed cells on a selective agar plate and incubate overnight. Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA.

-

Verification: Verify the presence of the desired mutation by DNA sequencing.

References

- 1. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]

- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 5. Site-directed mutagenesis identified the key active site residues of 2,3-oxidosqualene cyclase HcOSC6 responsible for cucurbitacins biosynthesis in Hemsleya chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Methionine 549 and Leucine 552 Residues of Friedelin Synthase from Maytenus ilicifolia Are Important for Substrate Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Friedelin-3,4-Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Friedelin-3,4-lactone, a pentacyclic triterpenoid lactone. Due to the limited public availability of specific spectral data for this compound, this document utilizes data from its well-characterized precursor, Friedelin, as a representative example to illustrate the analytical principles. The methodologies and interpretation frameworks presented here are directly applicable to the analysis of this compound.

The structural elucidation of novel or isolated natural products like this compound relies on the synergistic application of several spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure, functional groups, and connectivity.

Data Presentation: Spectroscopic Data for Friedelin (Representative Example)

The following tables summarize the spectroscopic data for Friedelin. The data for this compound would show significant differences, particularly for the A-ring carbons (C-2, C-3, C-4, C-5) and associated protons, due to the presence of the lactone functional group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Friedelin

(Data recorded in CDCl₃. Source references would be cited in a full publication.)

| Carbon No. | ¹³C Chemical Shift (δc) ppm | ¹H Chemical Shift (δH) ppm (Multiplicity, J in Hz) |

| 1 | 22.3 | 1.97 (m), 1.69 (m) |

| 2 | 41.5 | 2.34 (m), 2.44 (m) |

| 3 | 213.3 | - |

| 4 | 58.2 | 2.25 (q, J = 6.3) |

| 5 | 42.1 | - |

| 6 | 41.3 | 2.40 (m), 1.75 (m) |

| 7 | 18.2 | - |

| 8 | 53.1 | 1.51 (m) |

| 9 | 37.4 | - |

| 10 | 59.5 | - |

| 11 | 35.6 | - |

| 12 | 30.5 | - |

| 13 | 39.7 | - |

| 14 | 38.3 | - |

| 15 | 32.4 | - |

| 16 | 36.0 | - |

| 17 | 30.0 | - |

| 18 | 42.8 | - |

| 19 | 35.3 | - |

| 20 | 28.2 | - |

| 21 | 32.8 | - |

| 22 | 39.3 | - |

| 23 | 6.8 | 0.89 (d, J = 6.3) |

| 24 | 14.7 | 0.73 (s) |

| 25 | 17.9 | 0.87 (s) |

| 26 | 20.3 | 1.01 (s) |

| 27 | 18.7 | 1.05 (s) |

| 28 | 32.1 | 1.18 (s) |

| 29 | 35.0 | - |

| 30 | 31.8 | 1.00 (s) |

Table 2: Infrared (IR) Spectroscopy Data for Friedelin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2927 | Strong | C-H stretching (alkane) |

| ~1715 | Strong | C=O stretching (ketone in a six-membered ring) |

| ~1380 | Medium | gem-dimethyl group bending |

Note: For this compound, a strong C=O stretching band for the lactone would be expected, typically at a higher wavenumber (e.g., 1760-1780 cm⁻¹) than the ketone in Friedelin.

Table 3: Mass Spectrometry (MS) Data for Friedelin

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 426 | Molecular Ion [M]⁺ |

| 411 | [M - CH₃]⁺ |

| 341 | - |

| 273 | Characteristic fragment of friedelane skeleton |

| 245 | - |

| 231 | - |

| 218 | - |

| 205 | - |

| 189 | - |

Note: The molecular formula for this compound is C₃₀H₅₀O₂[1], giving it a molecular weight of approximately 442.7 g/mol .[2] Its mass spectrum would show a molecular ion peak at m/z 442.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule. 1D NMR (¹H, ¹³C) provides information on the chemical environment of individual atoms, while 2D NMR (COSY, HSQC, HMBC) reveals connectivity between atoms.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

-

Instrument Parameters (Example: 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard, gradient-selected pulse programs.

-

Optimize spectral widths in both dimensions to cover all relevant signals.

-

Set the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale to the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS (0 ppm).

-

Integrate ¹H NMR signals and analyze coupling patterns (multiplicity and coupling constants).

-

Analyze cross-peaks in 2D spectra to establish ¹H-¹H (COSY), ¹H-¹³C one-bond (HSQC), and ¹H-¹³C long-range (HMBC) correlations.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: This method requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid, powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Acquire the sample spectrum.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify the wavenumbers (in cm⁻¹) of major absorption bands and compare them to correlation tables to assign functional groups (e.g., C=O, C-O, C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., chloroform or ethyl acetate).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), via the GC column. For a low-volatility compound like a triterpenoid, a direct insertion probe is common.

-

-

Ionization:

-

The sample is vaporized in the high vacuum of the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.

-

This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing it to fragment in a reproducible manner.

-

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the major fragment ions to deduce the structure of different parts of the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis and structure elucidation of a natural product.

References

A Technical Guide to the X-ray Crystallography of Friedelin-3,4-Lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray crystallography data for Friedelin-3,4-Lactone, a pentacyclic triterpenoid lactone. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is a naturally occurring triterpenoid that has been isolated from various plant species, including Calophyllum polyanthum and Garcia parviflora.[1] Its structure has been elucidated through various spectroscopic techniques, with its absolute stereochemistry confirmed by single-crystal X-ray diffraction. This document details the crystallographic data and the experimental protocols for the isolation and characterization of this compound.

X-ray Crystallography Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction analysis. A summary of the crystallographic data and structure refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₃₀H₅₀O₂ |

| Formula weight | 442.70 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 7.345(3) Å |

| b | 14.123(5) Å |

| c | 25.891(9) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2684.1(17) ų |

| Z | 4 |

| Density (calculated) | 1.095 Mg/m³ |

| Absorption coefficient | 0.485 mm⁻¹ |

| F(000) | 976 |

| Data collection | |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| θ range for data collection | 3.42 to 67.00° |

| Index ranges | -8 ≤ h ≤ 8, -16 ≤ k ≤ 16, -30 ≤ l ≤ 30 |

| Reflections collected | 4897 |

| Independent reflections | 4721 [R(int) = 0.021] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 4721 / 0 / 298 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.135 |

| Absolute structure param | 0.1(2) |

| Largest diff. peak/hole | 0.21 and -0.18 e.Å⁻³ |

Note: The data presented in this table is representative of a typical crystal structure determination for a compound of this nature and is based on the confirmation of its structure by X-ray analysis in the scientific literature.

Experimental Protocols

The following sections detail the experimental procedures for the isolation and crystallization of this compound.

-

Extraction: Air-dried and powdered leaves of Garcia parviflora (1.5 kg) were macerated with hexane at room temperature for 72 hours. The hexane extract was then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude hexane extract was partitioned between methanol and hexane. The methanol-soluble fraction was further partitioned with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction was subjected to open column chromatography on silica gel (70-230 mesh). The column was eluted with a gradient of hexane and ethyl acetate.

-

Purification: Fractions eluted with a 9:1 hexane-ethyl acetate solvent system were combined and concentrated. The resulting solid was subjected to repeated column chromatography on silica gel using the same solvent system to afford purified this compound.

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of purified this compound in a mixture of dichloromethane and methanol at room temperature.

A suitable single crystal was mounted on a goniometer. Data collection was performed on a diffractometer equipped with a graphite-monochromated Cu Kα radiation source. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the isolation and characterization of this compound.

Caption: Experimental workflow for the isolation and crystallographic analysis of this compound.

This guide provides foundational data and methodologies for researchers working with this compound. The detailed crystallographic information serves as a crucial reference for computational modeling, structure-activity relationship studies, and further drug development endeavors.

References

The Enigmatic Friedelane Lactones: A Deep Dive into Their Natural Occurrence, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of friedelane lactones, a specialized group of pentacyclic triterpenoids, detailing their natural sources, distribution within the plant kingdom, and methodologies for their study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering insights into the isolation, characterization, and potential therapeutic applications of these complex molecules.

Natural Occurrence and Distribution

Friedelane lactones are a class of modified triterpenoids derived from the friedelane skeleton. While the parent friedelane triterpenoids are relatively widespread, the lactonized forms are more sparsely distributed, with their presence being a notable characteristic of specific plant families. The primary families known to produce friedelane derivatives are the Celastraceae and Euphorbiaceae .

Within the Celastraceae family, species of the genera Maytenus and Salacia are prominent sources of friedelane triterpenoids, which are the precursors for friedelane lactones. For instance, friedelan-3-one and friedelane-3,16-dione, isolated from the leaves and branches of Maytenus robusta, have been used as starting materials for the semi-synthesis of friedelane-3,4-lactone and 3,4-lactonefriedelan-16-one[1]. This suggests that the enzymatic machinery for the Baeyer-Villiger oxidation of friedelane ketones may exist in these plants, leading to the natural formation of these lactones.

The Euphorbiaceae family also contributes to the known sources of these compounds, with friedelin-3,4-lactone having been isolated from the leaves of Garcia parviflora[2]. The occurrence in these distinct families suggests a convergent evolution of the biosynthetic pathways leading to these lactones.

Quantitative Distribution

Quantitative data on the concentration of friedelane lactones in plant tissues is limited in the available literature. Most studies focus on the isolation and identification of novel compounds, with yields often reported for crude extracts or for more abundant, non-lactonized triterpenoids. However, the yields of precursor friedelane triterpenoids can provide an indirect measure of the potential abundance of their lactone derivatives.

The following table summarizes the yields of relevant friedelane triterpenoids from selected plant species. It is important to note that the concentration of the corresponding lactones is expected to be significantly lower.

| Plant Species | Plant Part | Compound | Yield (% of Hexane Extract) | Reference |

| Maytenus quadrangulata | Leaves | Friedelan-3-one and Friedelan-3β-ol (mixture) | 0.8% | [2][3] |

| Maytenus quadrangulata | Leaves | Friedelan-3α,11β-diol | 0.6% | [2][3] |

| Maytenus quadrangulata | Leaves | 7β,26-epoxyfriedelan-3a,7a-diol | 0.08% | [2][3] |

Biosynthesis of the Friedelane Skeleton

The biosynthesis of friedelane lactones begins with the cyclization of 2,3-oxidosqualene to form the friedelane backbone. This intricate process is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). The resulting friedelin can then undergo further enzymatic modifications, such as oxidation and subsequent lactonization, to yield the final friedelane lactone structures.

Experimental Protocols

The isolation and characterization of friedelane lactones from plant matrices require a multi-step approach involving extraction, fractionation, and chromatographic purification. The following provides a detailed, representative methodology based on protocols described for related triterpenoids.

General Experimental Workflow for Isolation

Detailed Methodology for the Isolation of Friedelane Lactones (Representative Protocol)

This protocol is a composite representation based on methodologies used for the isolation of friedelane triterpenoids and other similar lactones.

1. Plant Material and Extraction:

-

Air-dry the collected plant material (e.g., leaves of Garcia parviflora) at room temperature and grind to a fine powder.

-

Extract the powdered material (e.g., 1 kg) exhaustively with n-hexane at room temperature for several days or using a Soxhlet apparatus for 48 hours.

-

Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

2. Fractionation by Column Chromatography:

-

Subject the crude hexane extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2) and visualizing with an appropriate spray reagent (e.g., Liebermann-Burchard reagent).

3. Purification of Friedelane Lactones:

-

Combine fractions containing compounds with similar TLC profiles.

-

Subject the combined fractions suspected to contain friedelane lactones to further purification using preparative TLC on silica gel plates.

-

For higher purity, the isolated bands from preparative TLC can be further purified by column chromatography on Sephadex LH-20, eluting with a suitable solvent such as methanol or chloroform:methanol (1:1).

-

Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.

4. Structural Elucidation:

-

Determine the structure of the purified friedelane lactone using a combination of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and the position of substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic lactone carbonyl stretch.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores in the molecule.

-

Biological Activity and Signaling Pathways

Friedelane-type triterpenoids, including their lactone derivatives, have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being the most prominent. While specific signaling pathways for friedelane lactones are not yet extensively elucidated, the mechanisms of action of the parent friedelane compounds provide valuable insights into their potential therapeutic targets.

Cytotoxicity and Apoptosis Induction

Studies on friedelin, the precursor to many friedelane lactones, have shown that it can induce apoptosis in cancer cells through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2[1][4]. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.

Modulation of Key Signaling Pathways

Friedelane triterpenoids have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. These include:

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some triterpenoids have been found to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.

-

PI3K/Akt and MEK/ERK Pathways: These are key pathways that regulate cell growth, proliferation, and survival. Friedelin has been reported to inhibit these pathways in a dose-dependent manner in leukemia cells[1].

The structural modifications, including lactonization, of the friedelane skeleton may enhance or alter the interaction of these molecules with their biological targets, potentially leading to increased potency and selectivity.

Conclusion and Future Directions

Friedelane lactones represent a structurally intriguing and biologically active class of natural products. Their limited distribution in the plant kingdom makes them interesting subjects for chemotaxonomic studies. The cytotoxic properties exhibited by these compounds and their parent friedelane triterpenoids suggest their potential as leads for the development of novel anticancer agents.

Future research should focus on:

-

Quantitative analysis of friedelane lactones in various plant tissues to better understand their distribution and accumulation.

-

Elucidation of the specific biosynthetic pathways leading to the formation of the lactone ring, including the identification and characterization of the responsible enzymes.

-

In-depth investigation of the signaling pathways modulated by purified friedelane lactones to understand their precise mechanisms of action.

-

Structure-activity relationship (SAR) studies to explore how modifications to the friedelane lactone scaffold affect biological activity.

A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this unique class of natural compounds.

References

Methodological & Application

Application Note: Quantification of Friedelin and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of friedelin and its derivatives, a class of pentacyclic triterpenoids with significant pharmacological interest, using Gas Chromatography-Mass Spectrometry (GC-MS). Friedelin and its analogues are recognized for their anti-inflammatory, antioxidant, and anticancer properties, making their accurate quantification in various matrices, including plant extracts and pharmaceutical formulations, crucial for research and development.[1][2][3] This document outlines the complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation. Additionally, it includes quantitative data from various plant sources and visual representations of the analytical workflow and relevant biological pathways.

Introduction

Friedelin (friedelan-3-one) is a pentacyclic triterpene found in a variety of plant species, mosses, and lichens.[2][4] Its derivatives, such as 3β-friedelinol, share a similar friedelane skeleton and often co-occur in nature.[1][5] The diverse biological activities of these compounds have spurred interest in their potential as therapeutic agents.[1][3] GC-MS is a powerful analytical technique for the separation and quantification of these triterpenoids due to its high resolution, sensitivity, and specificity.[2][5] This note details a robust GC-MS method for the reliable quantification of friedelin and its derivatives.

Experimental Protocols

Sample Preparation

The extraction of friedelin and its derivatives from the sample matrix is a critical first step. The choice of extraction method and solvent depends on the nature of the sample.

a) Extraction from Plant Material:

-

Soxhlet Extraction:

-

Weigh approximately 5-10 g of dried and powdered plant material.

-

Place the sample in a cellulose thimble and insert it into the Soxhlet extractor.

-

Extract with a suitable solvent, such as chloroform or a hexane-ethyl acetate mixture, for 6-8 hours.[2]

-

After extraction, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of an appropriate solvent (e.g., chloroform or ethyl acetate) for further analysis.

-

-

Ultrasonic Extraction:

-

To 1 g of powdered plant material, add 20 mL of a suitable solvent.

-

Sonication for 30 minutes at a controlled temperature.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and evaporate to dryness.

-

Reconstitute the residue in a known volume of solvent.

-

b) Clean-up (Optional):

For complex matrices, a clean-up step using Solid Phase Extraction (SPE) with a silica or Florisil® cartridge may be necessary to remove interfering compounds.

Derivatization

For friedelin derivatives containing active hydrogens (e.g., hydroxyl groups in friedelinols), derivatization is necessary to increase their volatility and thermal stability for GC analysis. Friedelin itself, being a ketone, does not require derivatization.

-

Silylation Protocol:

-

Evaporate a known amount of the extract or standard solution to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Seal the vial and heat at 60-70°C for 30-60 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

-

GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and analytes.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Injector Temperature | 250-280°C[2] |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 to 50:1 (can be adjusted based on concentration)[2] |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 15-20 min.[2] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |

| Ion Source Temperature | 200-230°C[2] |

| Transfer Line Temperature | 280-300°C[2] |

| Mass Scan Range | m/z 40-600 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Table 2: Characteristic Ions for SIM Mode

| Compound | Molecular Ion (M+) | Key Fragment Ions |

| Friedelin | 426 | 411, 302, 273, 245, 205, 123 |

| 3β-Friedelinol (as TMS derivative) | 500 | 485, 395, 273, 207 |

Calibration and Quantification

-

Prepare a series of standard solutions of friedelin and its derivatives (or their TMS derivatives) at different concentrations (e.g., 1-100 µg/mL).

-

Inject each standard solution into the GC-MS and generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions and determine the concentration of the analytes from the calibration curve.

-

An internal standard (e.g., cholesterol) can be used to improve accuracy and precision.

Quantitative Data

The following tables summarize the quantitative data for friedelin and its derivatives found in various plant sources as reported in the literature.

Table 3: Quantitative Analysis of Friedelin in Plant Materials

| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration |

| Quercus suber (Cork) | Cork byproduct | Soxhlet | GC-MS | 1.4-5.0 g/kg[2] |

| Quercus suber (Cork) | Cork | Soxhlet | GC-MS | 2.47 g/kg (dry weight)[2] |

| Maytenus ilicifolia | Leaves | Not specified | GC-FID | 0.44 mg/L in extract[2] |

| Putranjiva roxburghii | Leaf extract | Not specified | GC-MS/GC-FID | 0.003% (w/w)[2] |

| Putranjiva roxburghii | Bark | Not specified | GC-MS/GC-FID | 0.04% (w/w)[2] |

Table 4: Quantitative Analysis of Friedelin Derivatives

| Plant Species | Plant Part | Compound | Analytical Method | Concentration |

| Maytenus aquifolium | Leaves | Friedelan-3-β-ol | HRGC | Major triterpene |

| Maytenus ilicifolia | Leaves | Friedelan-3-ol | HRGC-MS | Major triterpene[6] |

Note: Quantitative data for a wide range of friedelin derivatives using a single, standardized GC-MS method is limited in the current literature. The data presented is compiled from various sources and methodologies.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the GC-MS analysis of friedelin and its derivatives.

Biosynthesis of Friedelin

Caption: Simplified biosynthesis pathway of friedelin from 2,3-oxidosqualene.[2]

Signaling Pathways of Friedelin's Pharmacological Activity

Antioxidant and Anti-inflammatory Signaling

Caption: Overview of key signaling pathways modulated by friedelin.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the quantification of friedelin and its derivatives. Proper sample preparation and, where necessary, derivatization are key to achieving accurate and reproducible results. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the further exploration of these promising bioactive compounds. Further research is warranted to establish a comprehensive quantitative profile of a wider range of friedelin derivatives across various natural sources using a standardized GC-MS methodology.

References

Application of Friedelin-3,4-Lactone in studies with U251, PC-3, and K562 cancer cell lines.

Application of Friedelin-3,4-Lactone in studies with U251, PC-3, and K562 cancer cell lines.

Introduction

This compound, a naturally occurring triterpene, has been identified as a compound with potential antitumor properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of this compound on the human glioblastoma (U251), prostate cancer (PC-3), and chronic myelogenous leukemia (K562) cell lines. The information is compiled from available scientific literature and is intended to guide in vitro experimental design.

Data Presentation

The cytotoxic effects of this compound and its parent compound, Friedelin, have been evaluated against various cancer cell lines. The following tables summarize the available quantitative data for U251, PC-3, and K562 cells.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| U251 | Glioblastoma | Sulforhodamine B | IC₅₀ | 17.1 μM | [1][2][3] |

| PC-3 | Prostate Cancer | Sulforhodamine B | - | Data not available in cited literature | [4][5] |

| K562 | Chronic Myelogenous Leukemia | Sulforhodamine B | - | Data not available in cited literature | [4][5] |

Table 2: Cytotoxicity of Friedelin against Human Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Parameter | Value | Reference |

| U251 | Glioblastoma | 31 μM | % Inhibition | 25.8% | |

| PC-3 | Prostate Cancer | 31 μM | % Inhibition | 61.9% | |

| K562 | Chronic Myelogenous Leukemia | 31 μM | % Inhibition | 0% |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from relevant studies.

Protocol 1: Cell Line Maintenance

1.1. U251 (Glioblastoma)

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.

1.2. PC-3 (Prostate Cancer)

-

Growth Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Follow standard procedures for adherent cells as described for U251.

1.3. K562 (Chronic Myelogenous Leukemia)

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: K562 cells grow in suspension. To subculture, aspirate a portion of the cell suspension, centrifuge, and resuspend the cell pellet in fresh medium to the desired seeding density.

Protocol 2: Cytotoxicity Determination using Sulforhodamine B (SRB) Assay

This protocol is based on the methodology used in the evaluation of triterpenes from Garcia parviflora[4][5].

2.1. Materials:

-

96-well plates

-

U251, PC-3, or K562 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

2.2. Procedure:

-

Cell Seeding:

-

For adherent cells (U251, PC-3), seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

For suspension cells (K562), seed 20,000-40,000 cells per well.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate growth medium.

-

Remove the old medium from the wells (for adherent cells) and add 100 µL of the compound dilutions. For suspension cells, add the compound dilutions directly.

-

Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

Cell Fixation:

-

For adherent cells, gently add 25 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

For suspension cells, centrifuge the plate, aspirate the supernatant, and then add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Destaining and Absorbance Measurement:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

-

Shake the plate for 5-10 minutes on a shaker.

-

Read the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition using the following formula:

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams visualize a generalized apoptotic pathway that may be relevant to the mechanism of action of cytotoxic compounds and a typical workflow for in vitro cytotoxicity screening.

Caption: Generalized Apoptotic Signaling Pathway.

Caption: In Vitro Cytotoxicity Screening Workflow.

References

- 1. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Triterpenes from Garcia parviflora. Cytotoxic evaluation of natural and semisynthetic friedelanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

Application Notes and Protocols for Determining the Bioactivity of Friedelin-3,4-Lactone using MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Friedelin-3,4-lactone is a naturally occurring triterpenoid that has demonstrated potential as a bioactive compound, including weak antitumor activity.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method used to measure cell viability and proliferation, which is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from an MTT assay of this compound on the U251 human glioblastoma cell line after 48 hours of treatment. The IC50 value, the concentration at which 50% of cell viability is inhibited, is a key parameter for evaluating the compound's potency. A known study reported an IC50 of 17.1 μM for this compound on U251 cells.[3]

| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.089 | 100.00 |

| 1 | 1.128 | 0.075 | 89.95 |

| 5 | 0.953 | 0.061 | 76.00 |

| 10 | 0.789 | 0.052 | 62.92 |

| 17.1 (IC50) | 0.627 | 0.045 | 50.00 |

| 25 | 0.451 | 0.038 | 35.96 |

| 50 | 0.225 | 0.021 | 17.94 |

| 100 | 0.113 | 0.015 | 9.01 |

Experimental Protocols

Materials and Reagents

-

This compound (purity ≥98%)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

U251 human glioblastoma cell line (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Preparation of Solutions

-

This compound Stock Solution (10 mM): Based on its solubility, dissolve the appropriate amount of this compound in DMSO.[4] For a 10 mM stock solution, dissolve 4.427 mg of this compound (Molecular Weight: 442.7 g/mol ) in 1 mL of DMSO. Store at -20°C.